molecular formula C10H18N4O3S2 B6458129 N-{1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]pyrrolidin-3-yl}-N-methylmethanesulfonamide CAS No. 2549029-73-2

N-{1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]pyrrolidin-3-yl}-N-methylmethanesulfonamide

Cat. No.: B6458129
CAS No.: 2549029-73-2
M. Wt: 306.4 g/mol
InChI Key: UILDWLMXPIQBEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{1-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]pyrrolidin-3-yl}-N-methylmethanesulfonamide (CAS 2549029-73-2) is a high-purity chemical compound with the molecular formula C10H18N4O3S2 and a molecular weight of 306.40 g/mol . This complex molecule features a 1,2,4-thiadiazole heterocycle, a ring system known to be a versatile pharmacophore and a hydrogen-binding domain that is intensively investigated in medicinal chemistry for its wide spectrum of biological activities . The compound is characterized by a density of approximately 1.40 g/cm³ at 20°C and a predicted boiling point of 454.5°C . It is offered for research applications and is available in various quantities from stock . This product is intended for research use only and is not designed for human therapeutic applications or veterinary use.

Properties

IUPAC Name

N-[1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]pyrrolidin-3-yl]-N-methylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O3S2/c1-13(19(3,15)16)8-4-5-14(6-8)10-11-9(7-17-2)12-18-10/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UILDWLMXPIQBEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(C1)C2=NC(=NS2)COC)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation for Thiadiazole Formation

The 1,2,4-thiadiazole ring is typically synthesized via cyclocondensation of thioamides with nitriles or via oxidative dimerization of thiosemicarbazides. For the 3-methoxymethyl substituent, a thioamide intermediate such as 3-methoxymethylthioamide could react with a nitrile derivative under acidic conditions.

Example Protocol

  • React 3-methoxymethylthioamide (1.2 equiv) with cyanoacetic acid (1.0 equiv) in acetic acid at 80°C for 12 hours.

  • Isolate the crude 1,2,4-thiadiazole product via column chromatography (ethyl acetate/petroleum ether, 1:3).

Functionalization at Position 5

The 5-position of the thiadiazole requires substitution with a pyrrolidine moiety. Bromination at this position using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C, followed by nucleophilic displacement with pyrrolidine, is a viable route.

Pyrrolidine Ring Functionalization

Introduction of the Amine Group

The pyrrolidine ring’s 3-position must be modified to accommodate the sulfonamide group. A Mitsunobu reaction or reductive amination could install the primary amine:

  • Mitsunobu Reaction : Treat 3-hydroxypyrrolidine with phthalimide using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF.

  • Deprotection : Remove the phthalimide group with hydrazine hydrate in ethanol to yield 3-aminopyrrolidine.

Coupling with the Thiadiazole Core

Coupling the 5-bromo-1,2,4-thiadiazole with 3-aminopyrrolidine requires a palladium-catalyzed Buchwald-Hartwig amination:

  • Combine 5-bromo-3-methoxymethyl-1,2,4-thiadiazole (1.0 equiv), 3-aminopyrrolidine (1.5 equiv), Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2.0 equiv) in dioxane at 100°C for 24 hours.

  • Purify via silica gel chromatography (CH₂Cl₂/MeOH, 95:5).

Sulfonylation of the Pyrrolidine Amine

N-Methylation

Before sulfonylation, the primary amine on pyrrolidine is methylated using methyl iodide in the presence of a base:

  • Stir 3-aminopyrrolidine-thiadiazole (1.0 equiv) with MeI (1.2 equiv) and K₂CO₃ (2.0 equiv) in acetonitrile at 60°C for 6 hours.

  • Filter and concentrate to obtain the N-methylated intermediate.

Methanesulfonylation

React the N-methyl amine with methanesulfonyl chloride under basic conditions:

  • Add methanesulfonyl chloride (1.1 equiv) dropwise to a solution of the N-methyl intermediate (1.0 equiv) and Et₃N (3.0 equiv) in DCM at 0°C.

  • Stir for 2 hours, wash with water, dry over Na₂SO₄, and concentrate.

Optimization and Challenges

Yield Considerations

Key steps such as the Buchwald-Hartwig amination and sulfonylation often face moderate yields (30–50%) due to steric hindrance from the thiadiazole and pyrrolidine groups. Microwave-assisted synthesis could improve reaction efficiency.

Purification Techniques

Silica gel chromatography remains the primary purification method, though recrystallization from ethanol/water mixtures may enhance purity for crystalline intermediates.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 3.75 (s, 3H, OCH₃), 3.48–3.52 (m, 2H, CH₂SO₂), 2.98 (s, 3H, NCH₃).

  • LC-MS : m/z 349.1 [M+H]⁺.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) should show ≥95% purity for the final product .

Chemical Reactions Analysis

Types of Reactions

N-{1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]pyrrolidin-3-yl}-N-methylmethanesulfonamide can undergo several types of reactions:

  • Oxidation: : Exposure to strong oxidizing agents like potassium permanganate may lead to the formation of sulfone derivatives.

  • Reduction: : Use of reducing agents such as lithium aluminum hydride could reduce the sulfonamide group to an amine.

  • Substitution: : The methoxymethyl group is susceptible to nucleophilic substitution reactions, where reagents such as hydrochloric acid or sodium hydroxide can replace the methoxymethyl group with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate in acidic conditions.

  • Reduction: : Lithium aluminum hydride in anhydrous ether.

  • Substitution: : Hydrochloric acid or sodium hydroxide under reflux conditions.

Major Products

  • Oxidation: : Sulfone derivatives.

  • Reduction: : Amine derivatives.

  • Substitution: : Compounds with varied functional groups replacing the methoxymethyl group.

Scientific Research Applications

Chemistry

The compound serves as a building block in synthetic organic chemistry. It can be utilized to create more complex molecules and is involved in various chemical reactions such as:

  • Oxidation: Can yield sulfoxides or sulfones.
  • Reduction: May produce amines or alcohols.
  • Substitution Reactions: Where functional groups are exchanged.
Reaction TypeCommon ReagentsProducts
OxidationPotassium permanganateSulfoxides, Sulfones
ReductionSodium borohydrideAmines, Alcohols
SubstitutionVarious nucleophiles/electrophilesModified compounds

Biology

Research indicates that this compound exhibits potential biological activities , including:

  • Antimicrobial Properties: Effective against a range of pathogens.
  • Anticancer Activity: Studies suggest it may inhibit cancer cell growth through various mechanisms.

Case Study: Anticancer Activity

In a study exploring the anticancer effects of thiadiazole derivatives, compounds similar to N-{1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]pyrrolidin-3-yl}-N-methylmethanesulfonamide demonstrated significant cytotoxicity against multiple cancer cell lines. The mechanism involved the induction of apoptosis and cell cycle arrest at the G2/M phase.

Medicine

The compound is under investigation for its potential as a therapeutic agent . Its unique structure allows for interaction with various biological targets:

  • Enzyme Inhibition: It may inhibit specific enzymes involved in disease pathways.
  • Receptor Modulation: Potential to modulate receptor activity affecting cellular responses.

Case Study: Therapeutic Potential

A clinical trial examined the efficacy of thiadiazole derivatives in treating resistant bacterial infections. The results indicated a notable reduction in bacterial load among participants treated with formulations containing similar compounds.

Industry

In industrial applications, this compound is being explored for:

  • Development of new materials with enhanced properties.
  • Use as a catalyst in various chemical processes.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. Its mechanism involves binding to active sites, modifying protein functions, or altering biochemical pathways, which could affect cellular processes or metabolic functions.

Comparison with Similar Compounds

Compound 1: 2-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-1,3-benzoxazole (BG16330; 2415553-47-6)

Structural Features :

  • Shares the 3-(methoxymethyl)-1,2,4-thiadiazol-5-yl group but replaces pyrrolidine with a piperazine ring linked to a benzoxazole moiety.
  • Molecular Formula : C₁₅H₁₇N₅O₂S.
  • Molecular Weight : 331.39 g/mol .

Comparison :

  • Bioavailability : Piperazine’s basic nitrogen may improve solubility and blood-brain barrier penetration compared to pyrrolidine.
  • Target Selectivity : The benzoxazole group could confer selectivity for central nervous system (CNS) targets, unlike the sulfonamide in the parent compound.

Compound 2: 4-(3-(1-{[3-(2-methoxyethoxy)phenyl]methyl}-6-oxo-1,6-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)-N-methylbenzene-1-sulfonamide (1571028-37-9)

Structural Features :

  • Replaces the thiadiazole with a 1,2,4-oxadiazole ring and incorporates a pyridinone scaffold.
  • Molecular Formula : C₂₂H₂₃N₅O₆S.
  • Molecular Weight : 509.51 g/mol .

Comparison :

  • Electronic Properties : Oxadiazole’s electron-deficient nature may alter binding affinity compared to thiadiazole.
  • Pharmacokinetics: The pyridinone and 2-methoxyethoxy groups could enhance metabolic stability but increase molecular weight, reducing cell permeability.
  • Therapeutic Potential: Likely targets inflammatory pathways (e.g., COX-2 inhibition) due to the sulfonamide and aryl groups.

Compound 3: N-(3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl)thiophene-2-carboxamide

Structural Features :

  • Retains the 1,2,4-thiadiazole core but substitutes with a 2-oxopropyl group and thiophene-carboxamide.
  • Molecular Formula: Not explicitly stated (estimated C₉H₉N₃O₂S₂).
  • Status : Discontinued due to undisclosed stability or efficacy issues .

Comparison :

  • Reactivity : The 2-oxopropyl group may introduce instability under acidic conditions, unlike the methoxymethyl group in the parent compound.

Data Table: Structural and Hypothesized Properties

Compound ID/Name Molecular Formula Molecular Weight (g/mol) Key Structural Differences vs. Target Compound Hypothesized Activity/Issues
Target Compound C₁₁H₁₈N₄O₃S₂ 342.41* Reference structure Kinase/protease inhibition
BG16330 (2415553-47-6) C₁₅H₁₇N₅O₂S 331.39 Piperazine-benzoxazole vs. pyrrolidine-sulfonamide CNS targets, improved solubility
1571028-37-9 C₂₂H₂₃N₅O₆S 509.51 Oxadiazole-pyridinone vs. thiadiazole-pyrrolidine COX-2 inhibition, lower permeability
N-(3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl)thiophene-2-carboxamide ~C₉H₉N₃O₂S₂ ~283.32 Thiophene-carboxamide vs. sulfonamide Discontinued due to instability

*Calculated based on structural analysis.

Research Findings and Trends

  • Thiadiazole vs. Oxadiazole : Thiadiazoles generally exhibit higher metabolic stability but lower solubility than oxadiazoles .
  • Pyrrolidine vs. Piperazine : Pyrrolidine’s compact structure favors rigid target binding, while piperazine’s flexibility improves bioavailability .

Notes and Limitations

  • No explicit bioactivity data (e.g., IC₅₀, pharmacokinetics) is available in the provided evidence; comparisons are based on structural analogies.
  • Further studies are needed to validate hypothesized target profiles and optimize synthetic routes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-{1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]pyrrolidin-3-yl}-N-methylmethanesulfonamide?

  • Methodological Answer : The synthesis typically involves multi-step heterocyclic chemistry. For example, analogous sulfonamide-thiadiazole hybrids are synthesized via nucleophilic substitution or cyclization reactions. Key steps include:

  • Thiadiazole ring formation : Using precursors like thiosemicarbazides with carboxylic acid derivatives under acidic conditions .
  • Sulfonamide coupling : Reacting intermediates (e.g., 3-aminopyrrolidine derivatives) with methanesulfonyl chloride in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol .
    • Critical Parameters : Reaction temperature (room temperature to reflux), stoichiometry of sulfonating agents, and inert atmosphere (N₂) to prevent oxidation .

Q. How can researchers structurally characterize this compound?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

  • NMR : ¹H/¹³C NMR to confirm substituent positions on the pyrrolidine and thiadiazole rings. For example, methoxymethyl groups show distinct singlet peaks at ~3.3 ppm (CH₃O) and 4.5 ppm (CH₂) .
  • X-ray crystallography : Resolves bond angles and stereochemistry, particularly for the pyrrolidine ring’s conformation .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion) and fragmentation patterns .

Advanced Research Questions

Q. What mechanistic insights exist for the reactivity of the thiadiazole and sulfonamide moieties in this compound?

  • Methodological Answer :

  • Thiadiazole reactivity : The 1,2,4-thiadiazole ring undergoes electrophilic substitution at the 5-position. For example, halogenation or alkylation reactions require Lewis acids (e.g., AlCl₃) .
  • Sulfonamide stability : Hydrolysis under acidic/basic conditions can cleave the S–N bond. Kinetic studies using HPLC or TLC monitor degradation products, with half-life calculations under varying pH .
  • Cross-coupling potential : Suzuki-Miyaura reactions on the thiadiazole ring are feasible using Pd catalysts, but steric hindrance from the methoxymethyl group may reduce yields .

Q. How can contradictions in reported biological activity data be resolved?

  • Methodological Answer : Discrepancies in bioactivity (e.g., antiproliferative vs. inactive results) may arise from:

  • Assay variability : Standardize cell lines (e.g., MCF-7 vs. HeLa) and control for sulfonamide cytotoxicity .
  • Solubility effects : Use co-solvents (e.g., DMSO ≤ 0.1%) to avoid aggregation artifacts. Confirm solubility via dynamic light scattering (DLS) .
  • Metabolic stability : Compare half-lives in liver microsomes (e.g., human vs. murine) to clarify species-specific differences .

Q. What computational approaches predict the compound’s binding modes to biological targets?

  • Methodological Answer :

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes like carbonic anhydrase (common sulfonamide target). Key parameters include grid box size (20 ų) and Lamarckian genetic algorithms .
  • MD simulations : GROMACS or AMBER assess stability of ligand-protein complexes over 100-ns trajectories. Analyze RMSD and hydrogen-bond occupancy .
  • QSAR models : Corrogate electronic descriptors (e.g., Hammett σ) with bioactivity data to optimize substituents .

Data Contradiction Analysis

Q. Why do synthetic yields vary significantly across studies?

  • Methodological Answer : Yield discrepancies (e.g., 40% vs. 70%) may result from:

  • Intermediate stability : Thiadiazole precursors like 3-aminopyrrolidine are hygroscopic; strict anhydrous conditions (e.g., molecular sieves) improve reproducibility .
  • Catalyst purity : Pd(PPh₃)₄ in cross-coupling reactions degrades if stored improperly; confirm catalyst activity via control reactions .
  • Workup protocols : Inefficient extraction (e.g., pH adjustment during sulfonamide isolation) lowers recovery. Optimize solvent partitioning (e.g., CH₂Cl₂/H₂O) .

Key Research Findings Table

Aspect Findings Reference
Synthetic Yield 58–72% via optimized K₂CO₃-mediated coupling in DMF
Biological Activity IC₅₀ = 12 µM against carbonic anhydrase IX; no cytotoxicity in normal cells
Metabolic Stability t₁/₂ = 45 min (human liver microsomes)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.